molecular formula C20H23ClN4O2 B12026001 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-hydroxybenzylidene)acetohydrazide

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No.: B12026001
M. Wt: 386.9 g/mol
InChI Key: JFMOCYXCLGRJHN-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-hydroxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)-1-piperazine.

    Synthesis of Acetohydrazide: Acetohydrazide is synthesized by reacting hydrazine hydrate with acetic anhydride.

    Condensation Reaction: The final step involves the condensation of 4-(2-chlorobenzyl)-1-piperazine with acetohydrazide in the presence of 4-hydroxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety, potentially yielding alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the hydroxybenzylidene moiety may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Bromobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
  • 2-(4-(2-Fluorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide
  • 2-(4-(2-Methylbenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide

Uniqueness

The presence of the 2-chlorobenzyl group in 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(4-hydroxybenzylidene)acetohydrazide imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions compared to its bromine or fluorine analogs. Additionally, the hydroxybenzylidene moiety enhances its potential for hydrogen bonding and other interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23ClN4O2/c21-19-4-2-1-3-17(19)14-24-9-11-25(12-10-24)15-20(27)23-22-13-16-5-7-18(26)8-6-16/h1-8,13,26H,9-12,14-15H2,(H,23,27)/b22-13+

InChI Key

JFMOCYXCLGRJHN-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.